2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide
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Overview
Description
2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide is a heterocyclic compound that contains both imidazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with an oxazine precursor in the presence of a sulfonamide group. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, with careful control of reaction parameters to minimize by-products and maximize purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.
Scientific Research Applications
2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to specific sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate: Similar structure but with a carboxylate group instead of a sulfonamide group.
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine: Contains a bromine atom, which can influence its reactivity and applications.
Uniqueness
2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3O3S |
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Molecular Weight |
217.25 g/mol |
IUPAC Name |
2-methyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O3S/c1-5-7(14(8,11)12)10-2-3-13-4-6(10)9-5/h2-4H2,1H3,(H2,8,11,12) |
InChI Key |
LFGMUDIASBOEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCOCC2=N1)S(=O)(=O)N |
Origin of Product |
United States |
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